N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide
Description
N-(2-Benzoyl-4-chlorophenyl)-3-methylbut-2-enamide is a synthetic organic compound featuring a benzoyl-substituted chlorophenyl core linked to a 3-methylbut-2-enamide group. The molecule combines a halogenated aromatic system with an α,β-unsaturated amide moiety, which is known to confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-12(2)10-17(21)20-16-9-8-14(19)11-15(16)18(22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBUSQPPQOOWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide typically involves the condensation of 2-benzoyl-4-chloroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s structural relatives share the 2-benzoyl-4-chlorophenyl backbone but differ in the amide substituent. Key comparisons include:
Table 1: Comparative Analysis of N-(2-Benzoyl-4-chlorophenyl) Derivatives
Key Differences and Implications
a) Electronic and Steric Effects
- This contrasts with the sulfonamide derivative (C₁₉H₁₃Cl₂NO₃S), where the sulfonyl group provides strong hydrogen-bond acceptor capacity, stabilizing receptor interactions .
- Chloroacetamide Derivatives: The 2-chloroacetamide substituent (C₁₅H₁₁Cl₂NO₂) introduces a reactive halogen, which may participate in covalent binding or influence crystal packing via Cl⋯Cl interactions .
b) Pharmacokinetic and Stability Profiles
- The sulfonamide analog (C₁₉H₁₃Cl₂NO₃S) exhibits intramolecular N–H⋯O hydrogen bonding, which may enhance metabolic stability by reducing susceptibility to hydrolysis .
- In contrast, the 2-aminoacetamide derivative (C₁₅H₁₃ClN₂O₂) is a reversible degradation product of nordiazepam, with equilibrium shifts observed under acidic conditions. This highlights the lability of simple amide linkages compared to conjugated systems like the 3-methylbut-2-enamide .
c) Crystallographic and Conformational Features
- The sulfonamide derivative crystallizes in a monoclinic system (space group P2₁/n) with a dihedral angle of 10.6° between benzoyl and chlorophenyl planes, favoring π-π interactions. The target compound’s 3-methylbut-2-enamide group may introduce greater conformational flexibility due to the unsaturated bond .
- The chloroacetamide analog (C₁₅H₁₁Cl₂NO₂) shows distinct hydrogen-bonding patterns, with Cl⋯O interactions stabilizing its crystal lattice .
Bioactivity and Therapeutic Potential
- Sulfonamide Derivative (C₁₉H₁₃Cl₂NO₃S): Demonstrated inhibition of CCR2 and CCR9 receptors, critical in inflammatory and autoimmune diseases .
- 3-Methylbut-2-enamide Derivatives (e.g., Patent Examples): Patented quinoline-based analogs (e.g., C₂₉H₂₄ClN₅O₃) show applications in kinase inhibition, suggesting that the α,β-unsaturated amide moiety may enhance binding to ATP pockets .
- 2-Aminoacetamide Intermediate (C₁₅H₁₃ClN₂O₂): Reversible formation under acidic conditions highlights its role in drug stability studies, emphasizing the need for robust formulation strategies .
Notes
Data Limitations : Direct bioactivity data for this compound are sparse in the provided evidence; inferences are drawn from structural analogs.
Synthetic Considerations : The α,β-unsaturated amide group may require controlled synthesis to avoid polymerization or side reactions.
Future Directions : Comparative crystallographic and in vitro studies are needed to validate the target compound’s receptor affinity and metabolic stability.
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a specific structural configuration that includes a benzoyl group and a chlorophenyl moiety. This unique structure imparts distinctive reactivity and biological properties. The compound's formula is , and it has been identified as a potential building block in the synthesis of various biologically active molecules.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has shown potential as an inhibitor of CCR2 and CCR9 receptor functions, which are implicated in inflammatory responses and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells through various pathways. A study demonstrated that it effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Effects
In vitro assays have shown that this compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.
Case Studies
Case Study 1: Anticancer Evaluation
A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µM/µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 25 | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
